

Comprehensive Physicochemical & Structural Analysis of C₁₀H₁₀ClN₃O

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Compound of Interest

Compound Name: 3-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)aniline

CAS No.: 871020-86-9

Cat. No.: B3161569

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Executive Summary

The molecular formula C₁₀H₁₀ClN₃O represents a distinct chemical space in medicinal chemistry, characterizing a molecular weight of 223.66 g/mol. [1][2] While not assigned to a single blockbuster drug, this formula encompasses several critical scaffolds used in early-stage drug discovery, most notably substituted nicotinonitriles and amino-quinazolinones.

This guide moves beyond basic stoichiometry to analyze the structural isomerism, physicochemical profiling, and synthetic utility of this formula. It is designed to serve as a reference for researchers encountering this mass signature in high-throughput screening (HTS) or fragment-based drug design (FBDD).

Part 1: The Physicochemical Core (The Constants)

Before analyzing specific isomers, we must establish the immutable properties governed by the elemental composition. These values are critical for validating Liquid Chromatography-Mass Spectrometry (LC-MS) data.

Fundamental Constants

Property	Value	Technical Note
Molecular Formula	C ₁₀ H ₁₀ ClN ₃ O	10 Carbon, 10 Hydrogen, 1 Chlorine, 3 Nitrogen, 1 Oxygen
Average Molecular Weight	223.66 g/mol	Weighted average of all natural isotopes.
Monoisotopic Mass	223.05124 Da	Calculated using ¹² C, ¹ H, ³⁵ Cl, ¹⁴ N, ¹⁶ O. Crucial for HRMS.
Exact Mass	223.05124 Da	Synonymous with monoisotopic mass for this entity. [3] [4] [5]
Heavy Atom Count	15	Useful for ligand efficiency (LE) calculations.

The Chlorine Isotope Signature

The presence of a single Chlorine atom introduces a distinct spectral fingerprint essential for identification.

- ³⁵Cl Abundance: ~75.78%
- ³⁷Cl Abundance: ~24.22%

Diagnostic Rule: In Mass Spectrometry, any ion matching this formula (e.g.,

) must exhibit an M+2 peak at approximately 33% intensity relative to the base peak. Absence of this 3:1 ratio indicates a misidentification (e.g., confusion with a non-chlorinated isobar).

Part 2: Structural Isomerism & Chemical Space (The Variables)

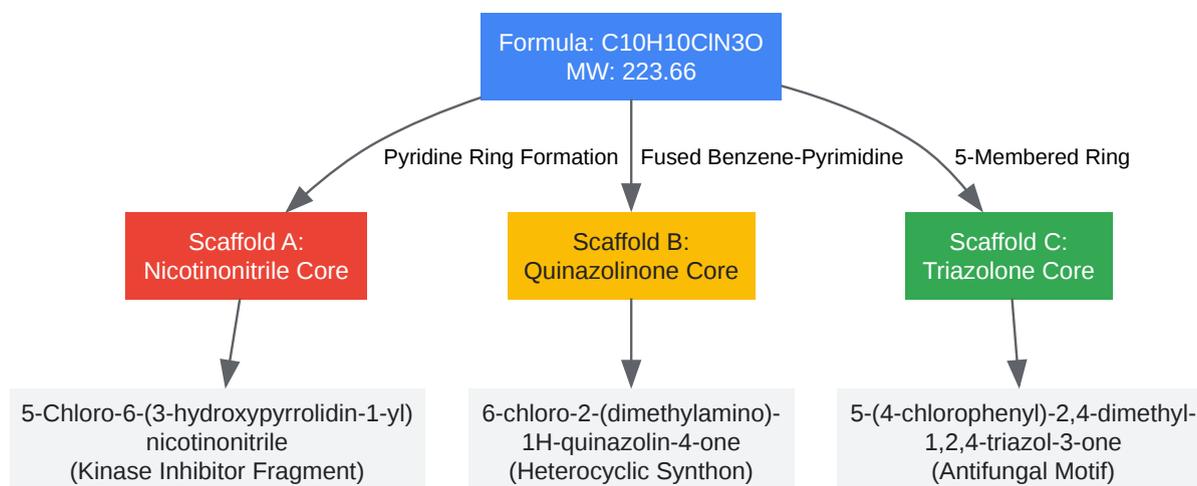
The formula C₁₀H₁₀ClN₃O is a "chameleon" scaffold. Depending on atomic connectivity, it yields vastly different pharmacophores. We categorize these into three primary chemical series relevant to drug development.

Primary Scaffolds

- Nicotinonitrile Series (High Relevance):
 - Example: 5-Chloro-6-(3-hydroxypyrrolidin-1-yl)nicotinonitrile (CAS 2166980-13-6).^[2]
 - Application: Used as a fragment scaffold in kinase inhibitor discovery. The nitrile group provides a metabolic "handle" or hydrogen bond acceptor.
- Quinazolinone Series:
 - Example: 6-chloro-2-(dimethylamino)-1H-quinazolin-4-one.^[1]
 - Application: Classic heterocyclic core found in anticonvulsants and anticancer agents.
- Triazolone Series:
 - Example: 5-(4-chlorophenyl)-2,4-dimethyl-1,2,4-triazol-3-one.^[4]
 - Application: Antifungal pharmacophore exploration.

Structural Logic Diagram

The following diagram illustrates how the $C_{10}H_{10}ClN_3O$ formula diverges into distinct chemical entities based on cyclization patterns.



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Figure 1: Divergence of the $C_{10}H_{10}ClN_3O$ formula into three distinct pharmacophoric scaffolds.

Part 3: Case Study – Synthesis & Application

Focus Compound: 5-Chloro-6-(3-hydroxypyrrolidin-1-yl)nicotinonitrile **Context:** This compound represents a modern "fragment" used in FBDD (Fragment-Based Drug Discovery). It combines a halogenated pyridine core (for hydrophobic pockets) with a polar pyrrolidine tail (for solubility and H-bonding).

Synthetic Protocol (Nucleophilic Aromatic Substitution)

Objective: Synthesize the target scaffold from 5,6-dichloronicotinonitrile.

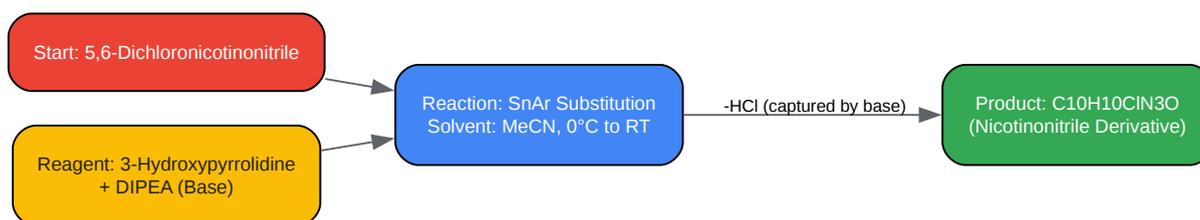
Reaction Logic: The reaction relies on S_NAr (Nucleophilic Aromatic Substitution). The chlorine at the 6-position of the nicotinonitrile is highly activated due to the electron-withdrawing nature of the pyridine nitrogen and the nitrile group (para-position effect).

Step-by-Step Methodology:

- Reagents:
 - Substrate: 5,6-Dichloronicotinonitrile (1.0 eq)
 - Nucleophile: 3-Hydroxypyrrolidine (1.1 eq)
 - Base: Diisopropylethylamine (DIPEA) or Triethylamine (Et_3N) (2.0 eq)
 - Solvent: Acetonitrile (MeCN) or DMF.
- Procedure:
 - Dissolve 5,6-Dichloronicotinonitrile in MeCN under N_2 atmosphere.
 - Add DIPEA followed by dropwise addition of 3-Hydroxypyrrolidine at $0^\circ C$.
 - Allow warming to Room Temperature (RT) and stir for 4–6 hours.

- Monitor: TLC (Hexane:EtOAc 1:1) or LC-MS for disappearance of starting material.
- Workup:
 - Concentrate solvent in vacuo.
 - Partition residue between EtOAc and Water.
 - Wash organic layer with Brine, dry over Na₂SO₄.
- Purification:
 - Flash Column Chromatography (SiO₂).
 - Eluent: Gradient 0–5% MeOH in DCM.

Synthesis Workflow Diagram



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Figure 2: S_NAr synthesis pathway for the nicotinonitrile derivative of C₁₀H₁₀ClN₃O.

Part 4: Analytical Validation Protocols

To confirm the identity of a C₁₀H₁₀ClN₃O sample, researchers must employ a self-validating analytical workflow.

High-Resolution Mass Spectrometry (HRMS)

- Target Ion:

(Calculated).

- Acceptance Criteria: Mass error < 5 ppm.

- Isotope Check: Verify

peak at

with ~33% relative abundance.

Nuclear Magnetic Resonance (NMR)

Distinguishing isomers requires ^1H NMR.

- Nicotinonitrile Derivative: Look for two distinct aromatic singlets (or doublets with small coupling) representing the pyridine protons. The pyrrolidine ring will show multiplets in the 1.8–4.0 ppm aliphatic region.
- Quinazolinone Derivative: Look for a characteristic N-Dimethyl singlet (~3.0 ppm) if applicable, and a 4-proton aromatic system if the benzene ring is unsubstituted (though the formula implies substitution).

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 242781, 6-chloro-2-(dimethylamino)-1H-quinazolin-4-one. Retrieved from [[Link](#)]
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Sources

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- [3. PubChemLite - C10H10ClN3OS - Explore \[pubchemlite.lcsb.uni.lu\]](#)
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